molecular formula C11H10BrNO2 B2821325 Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate CAS No. 680569-18-0

Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate

Cat. No. B2821325
CAS RN: 680569-18-0
M. Wt: 268.11
InChI Key: RCDWEKOOOHATJC-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 680569-18-0 . It has a molecular weight of 268.11 and its IUPAC name is this compound . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BrNO2/c1-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15-2/h3-6H,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Chemical Synthesis and Derivatives Formation

Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate and its derivatives play a crucial role in the synthesis of complex organic compounds. Notably, the compound has been utilized in the regioselective synthesis of methyl 5,6-dibromoindole-3-carboxylate, which acts as a building block for the production of natural and non-natural 5,6-dibromoindole derivatives, including compounds like meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011). Similarly, an innovative approach for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives was reported, employing cross-dehydrogenative coupling, and showcasing the versatility of these compounds in organic synthesis (Akbari & Faryabi, 2023).

Marine Natural Products and Biological Activity

The compound and its analogs have been identified as integral components of marine natural products. For instance, an investigation into the chemical components of Thorectandra sp. and Smenospongia sp. sponges revealed the presence of brominated tryptophan derivatives, highlighting the biological significance and diversity of these compounds in marine organisms (Segraves & Crews, 2005).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of this compound derivatives have provided deep insights into their chemical properties. For example, a new derivative, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, was synthesized and its molecular structure was optimized using DFT calculations, offering valuable data for future chemical applications (Luo et al., 2019).

Drug Impurity Analysis

The compound has also been used in the analysis of drug impurities. A study developed a simple preparative liquid chromatography method to isolate a major impurity in a new bulk drug candidate, revealing the potential of these compounds in quality control and pharmaceutical analysis (Li et al., 2007).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

methyl 6-bromo-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDWEKOOOHATJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound is prepared essentially as described in the preparation of 6-bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester utilizing 6-bromo-1H-indole-2-carboxylic acid methyl ester, ES/MS m/e 270.0 (M+2).
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Synthesis routes and methods II

Procedure details

6-Bromo-1-methyl-1H-indole-2-carboxylic acid methyl ester was prepared by N-methylation of 6-bromo-1H-indole-2-carboxylic acid ethyl ester using the procedure described in Example 13 for N-methylation of indole carboxylic acid esters. Ester hydrolysis was performed with LiOH (4 equ.) in methanol-water 4:1, 12 h at room temperature. The reaction mixture was partitioned between ethyl acetate and water. The aqueous phase was acidified to pH˜2-3 with 2N HCl and extracted in ethyl acetate. The organic phase was washed with brine, dried (Na2SO4) and evaporated in vacuo to yield 95% of 6-bromo-1-methyl-1H-indole-2-carboxylic acid [(1S,2R)-2-cyanomethyl-carbamoyl)-cyclohexyl]-amide; m/z 253.
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